molecular formula C10H10O3 B12525210 (2-Methoxyphenyl)propanedial CAS No. 652965-03-2

(2-Methoxyphenyl)propanedial

Cat. No.: B12525210
CAS No.: 652965-03-2
M. Wt: 178.18 g/mol
InChI Key: WDIRQJLJRVMFLT-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)propanedial is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propanedial can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. These processes offer high efficiency and selectivity while reducing the ecological footprint. For instance, the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade has been reported to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include methoxy-substituted phenyl derivatives and various aldehyde or alcohol derivatives depending on the reaction conditions .

Scientific Research Applications

(2-Methoxyphenyl)propanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological outcomes. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

  • (3-Methoxyphenyl)propanedial
  • (4-Methoxyphenyl)propanedial
  • (2-Hydroxyphenyl)propanedial

Comparison: (2-Methoxyphenyl)propanedial is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

652965-03-2

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(2-methoxyphenyl)propanedial

InChI

InChI=1S/C10H10O3/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-8H,1H3

InChI Key

WDIRQJLJRVMFLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C=O)C=O

Origin of Product

United States

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